molecular formula C21H19ClN2O6S B2469280 Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681844-50-8

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No. B2469280
CAS RN: 681844-50-8
M. Wt: 462.9
InChI Key: QICCUKLBLZNNSU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloronaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method that involves several steps, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied. In

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

  • A study presented a short and effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, which could be related to structural analogs or derivatives of the compound . The synthesis involved a tandem Knoevenagel condensation/alkylidene reduction, highlighting innovative approaches in the chemical synthesis of complex molecules (Nagel, Radau, & Link, 2011).
  • Research focusing on the crystal structure of novel AHAS inhibitors synthesized derivatives like (S)-ethyl-2(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate. This study provides insights into the structural intricacies and molecular interactions, which could be beneficial for understanding similar compounds (Shang, Jian-li, Song, Hai-bin, Li, Zheng-ming, & Wang, Jian-guo, 2011).

2. Catalysis and Reaction Optimization

  • A novel and efficient catalyst was developed using 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs for the synthesis of certain carboxylates. This highlights the compound's potential use in catalysis or as a part of a reaction medium, offering insights into the development of efficient and environmentally friendly catalysts (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

3. Pharmaceutical Applications

  • The study of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, using spectroscopic and diffractometric techniques, shows the relevance of structural analysis in drug development and the importance of understanding polymorphic forms for pharmaceutical applications (Vogt, Williams, Johnson, & Copley, 2013).

properties

IUPAC Name

ethyl 3-[(4-chloronaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6S/c1-2-30-21(25)13-19(14-6-5-7-15(12-14)24(26)27)23-31(28,29)20-11-10-18(22)16-8-3-4-9-17(16)20/h3-12,19,23H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICCUKLBLZNNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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